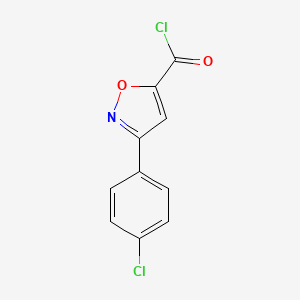![molecular formula C13H15N3O B13867216 N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization steps. One common method involves the reaction of 2-methylbenzyl bromide with pyrazole-3-carboxylic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are often used.
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles .
Aplicaciones Científicas De Investigación
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide: Shares a similar pyrazole core but with different substituents.
5-Amino-pyrazoles: Another class of pyrazole derivatives with diverse biological activities.
Uniqueness
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C13H15N3O/c1-10-5-3-4-6-12(10)9-16-8-7-13(15-16)14-11(2)17/h3-8H,9H2,1-2H3,(H,14,15,17) |
Clave InChI |
JUZAGGGMVWLZMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)





![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)](/img/structure/B13867171.png)

![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)



